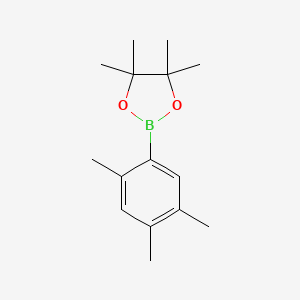

4,4,5,5-Tetramethyl-2-(2,4,5-trimethylphenyl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13472485

Molecular Formula: C15H23BO2

Molecular Weight: 246.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23BO2 |

|---|---|

| Molecular Weight | 246.15 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(2,4,5-trimethylphenyl)-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C15H23BO2/c1-10-8-12(3)13(9-11(10)2)16-17-14(4,5)15(6,7)18-16/h8-9H,1-7H3 |

| Standard InChI Key | WXVQNHZAYIRIJN-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C)C |

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound features a dioxaborolane core, a five-membered ring consisting of two oxygen atoms, one boron atom, and two methyl-substituted carbon atoms. The boron atom is further bonded to a 2,4,5-trimethylphenyl group, which imparts steric bulk and electronic effects that enhance stability. The molecular structure is confirmed by its SMILES notation: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C)C . The InChIKey WXVQNHZAYIRIJN-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Table 1: Key Structural and Physical Properties

Electronic and Steric Effects

The 2,4,5-trimethylphenyl group adjacent to the boron center creates a sterically hindered environment, reducing unwanted side reactions such as protodeboronation. This substitution pattern also modulates the boron atom’s electrophilicity, making it an ideal candidate for Suzuki-Miyaura couplings.

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The compound is typically synthesized via the reaction of 2,4,5-trimethylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. Azeotropic distillation with toluene or benzene facilitates water removal, driving the equilibrium toward product formation. Catalysts such as molecular sieves or anhydrous magnesium sulfate are employed to enhance yields (typically 70–85%).

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to optimize heat and mass transfer. Process parameters—including temperature (80–100°C), residence time (30–60 minutes), and stoichiometric ratios (1:1.05 boronic acid to diol)—are tightly controlled to achieve >90% purity. Post-synthesis purification involves fractional distillation under reduced pressure (10–15 mmHg) to isolate the product from residual diol and oligomeric byproducts.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a stable boronic ester precursor in Suzuki-Miyaura reactions, enabling the construction of biaryl systems essential to pharmaceuticals and materials science. For example, it facilitates couplings with aryl halides under palladium catalysis (e.g., Pd(PPh)) in aqueous THF at 60–80°C.

Directed C–H Borylation

In transition-metal-catalyzed C–H borylation reactions, the compound acts as a boron source to functionalize inert C–H bonds in arenes and heteroarenes. Rhodium complexes (e.g., [RhCl(COD)]) in the presence of dtbpy ligands achieve regioselective borylation at meta positions.

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry:

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 190°C, with complete degradation by 340°C, consistent with its boiling point .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume